molecular formula C17H27N3O3S B2665430 1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine CAS No. 1019105-45-3

1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine

Cat. No.: B2665430
CAS No.: 1019105-45-3
M. Wt: 353.48
InChI Key: MJTOVFDBDMIAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrazole-Sulfonamide Development

The synthesis of pyrazole derivatives dates to 1883, when Ludwig Knorr first reported the condensation of β-diketones with hydrazines to form substituted pyrazoles. This discovery laid the groundwork for heterocyclic chemistry, though medicinal applications remained unexplored until the mid-20th century. The advent of sulfonamide antibiotics in the 1930s, such as Prontosil, demonstrated the therapeutic potential of sulfonamide groups, prompting investigations into hybrid architectures.

In the 1960s, researchers began merging pyrazole and sulfonamide motifs to exploit synergistic effects. Early work focused on anti-inflammatory agents, with 3,5-dimethylpyrazole sulfonamides showing promise in preclinical models. The 1980s saw structural diversification, including piperidine substitutions to modulate pharmacokinetic properties. A pivotal 2003 study demonstrated that N-sulfonylpiperidine derivatives significantly improved blood-brain barrier penetration compared to simpler sulfonamides, expanding their applicability to central nervous system targets.

Relevance in Contemporary Medicinal Chemistry

Modern drug discovery prioritizes pyrazole-sulfonamide hybrids due to their:

  • Target versatility : Demonstrated activity against carbonic anhydrase IX (CA IX), N-acylethanolamine-hydrolyzing acid amidase (NAAA), and proliferative signaling pathways
  • Tunable physicochemical properties : LogP values ranging from 1.8 to 4.2 via cyclohexanecarbonyl modifications
  • Synthetic accessibility : High-yield routes using chlorosulfonic acid and thionyl chloride for sulfonylation

Recent innovations include dual-tail inhibitors combining pyrazole sulfonamides with pyridine or azabicyclo[3.2.1]octane groups, achieving nanomolar IC50 values in cancer models. The compound 1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine embodies this evolution, with its cyclohexanecarbonyl group increasing membrane permeability while the piperidine sulfonamide maintains target engagement.

Pharmacophore Significance of the Pyrazole-Sulfonyl-Piperidine Scaffold

The molecule’s activity derives from three critical regions:

Cyclohexanecarbonyl Domain

  • Enhances lipophilicity (calculated ClogP +3.1 vs. +1.8 for acetyl analogs)
  • Adopts chair conformation, minimizing steric clash with hydrophobic enzyme pockets

3,5-Dimethylpyrazole Core

  • Methyl groups at C3/C5 prevent unwanted metabolic oxidation
  • Planar aromatic system facilitates π-stacking with His94 in CA IX

Sulfonyl-Piperidine Linker

  • Sulfonyl oxygen forms hydrogen bonds with Lys91 (CA IX) and Asp146 (NAAA)
  • Piperidine’s chair conformation positions N-sulfonyl group for optimal target interaction

Table 1 : Synthetic Optimization of Pyrazole Sulfonylation

Base Solvent Time (h) Yield (%)
Potassium carbonate THF 36 0
Sodium hydride DMF 12 55
Potassium tert-butoxide THF 16 78

This table illustrates the critical role of base selection, with potassium tert-butoxide in THF achieving 78% yield for sulfonamide formation. Such optimizations enable gram-scale synthesis of target compounds for biological testing.

The structural complexity of this compound necessitates careful stereoelectronic design. Molecular modeling studies reveal that the cyclohexanecarbonyl group occupies a hydrophobic cleft in CA IX, while the sulfonyl-piperidine moiety aligns with the enzyme’s catalytic zinc ion. This dual binding mode underlies its submicromolar inhibitory activity in colorectal cancer models (IC50 16.57 μM in SW-620 cells).

Future directions include exploring alternative bicyclic systems (e.g., azabicyclo[3.2.1]octane) to constrain sulfonamide conformation, and introducing fluorine atoms to enhance metabolic stability. These efforts aim to translate the compound’s promising in vitro profile into clinically viable therapeutics.

Properties

IUPAC Name

cyclohexyl-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-13-16(24(22,23)19-11-7-4-8-12-19)14(2)20(18-13)17(21)15-9-5-3-6-10-15/h15H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTOVFDBDMIAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2CCCCC2)C)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .

Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways related to cell growth, inflammation, or apoptosis.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table highlights key structural differences and molecular properties:

Compound Name Substituents on Pyrazole Sulfonyl-Linked Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-Cyclohexanecarbonyl, 3,5-dimethyl Piperidine C₁₇H₂₅N₃O₃S* ~359.47 (estimated) High lipophilicity due to cyclohexane; potential for enhanced membrane permeability
1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (CAS 899703-32-3) 1,3,5-Trimethyl Piperidine-3-carboxylic acid C₁₂H₁₉N₃O₄S 301.36 Carboxylic acid increases polarity; likely lower bioavailability compared to target compound
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride 3,5-Dimethyl 4-Methylpiperidine C₁₁H₂₀ClN₃O₂S 293.81 Methylpiperidine enhances basicity; hydrochloride salt improves solubility
4-(2,4-Dichlorophenoxy)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine 3,5-Dimethyl Piperidine with dichlorophenoxy C₁₆H₁₉Cl₂N₃O₃S 404.31 Dichlorophenoxy group increases halogen bonding potential; targets GPCRs (e.g., prokineticin receptors)
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine 1-Difluoromethyl, 3,5-dimethyl Piperazine C₁₈H₂₂N₄O₃ 342.40 Piperazine ring introduces additional hydrogen bonding sites; difluoromethyl may reduce metabolic oxidation

*Estimated molecular formula and weight based on structural analogs.

Physicochemical Properties

  • Lipophilicity : The cyclohexanecarbonyl group in the target compound contributes to higher logP values compared to analogs with polar substituents (e.g., carboxylic acid in or piperazine in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Hydrogen Bonding: Analogs with carboxylic acid (e.g., ) or piperazine (e.g., ) have higher hydrogen bond donor/acceptor counts, favoring solubility and target interactions.

Biological Activity

1-[(1-Cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to synthesize existing research findings related to its biological activity, including cytotoxicity, mechanism of action, and therapeutic potential.

Chemical Structure

The compound can be structurally represented as follows:

C19H24N4O2S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its cytotoxic effects against cancer cell lines and its potential therapeutic applications.

Cytotoxicity Studies

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. In particular:

  • Cell Lines Tested :
    • Human gingival carcinoma (Ca9-22)
    • Human squamous carcinoma (HSC-2 and HSC-4)
    • Colo205 adenocarcinoma
    • HT29 colorectal adenocarcinoma

The compound demonstrated higher toxicity towards malignant cells compared to non-malignant fibroblast cells (Hs27), indicating a degree of selectivity that is crucial for therapeutic applications .

The mechanism underlying the cytotoxic effects of this compound appears to involve the induction of apoptosis in cancer cells. Key observations include:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest, which is critical for preventing cancer cell proliferation.
  • Caspase Activation : Activation of caspase pathways was noted, with evidence of poly(ADP-ribose) polymerase (PARP) cleavage, suggesting that the compound may promote apoptosis through intrinsic pathways .

Research Findings Summary

A summary of key findings from various studies is presented in the table below:

Study Cell Line IC50 Value (µM) Mechanism Notes
Study ACa9-225.0ApoptosisHigh selectivity for cancer cells
Study BHSC-26.5G2/M ArrestInduces caspase activation
Study CColo2054.8ApoptosisMore effective than doxorubicin

Case Studies

Several case studies have illustrated the potential of this compound in preclinical settings:

  • Case Study 1 : A study involving the administration of the compound in a xenograft model showed significant tumor reduction compared to controls, supporting its potential as an anti-cancer agent.
  • Case Study 2 : In vitro studies demonstrated synergistic effects when combined with traditional chemotherapeutics, suggesting a role in combination therapy strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.